molecular formula C14H7Cl2NO4 B12885580 3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione CAS No. 92609-64-8

3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione

Katalognummer: B12885580
CAS-Nummer: 92609-64-8
Molekulargewicht: 324.1 g/mol
InChI-Schlüssel: RJIVODDACGWSBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with hydroxylamine to form the corresponding isoxazole intermediate. This intermediate is then subjected to further reactions to introduce the methoxy and dione functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. Microwave-assisted synthesis and catalyst-free methods have also been explored to enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new therapeutic agents.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones

Uniqueness

3-(2,6-Dichlorophenyl)-5-methoxybenzo[d]isoxazole-4,7-dione is unique due to its specific substitution pattern and the presence of both methoxy and dione functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

92609-64-8

Molekularformel

C14H7Cl2NO4

Molekulargewicht

324.1 g/mol

IUPAC-Name

3-(2,6-dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione

InChI

InChI=1S/C14H7Cl2NO4/c1-20-9-5-8(18)14-11(13(9)19)12(17-21-14)10-6(15)3-2-4-7(10)16/h2-5H,1H3

InChI-Schlüssel

RJIVODDACGWSBU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=O)C2=C(C1=O)C(=NO2)C3=C(C=CC=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.